Homocarbonyltopsentin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Interactúa con las conformaciones de bucle pentaloop de TSL2 y promueve un cambio a conformaciones de bucle triloop .

- Uno de sus efectos notables es la mejora del empalme del exón 7 (E7) de SMN2 .

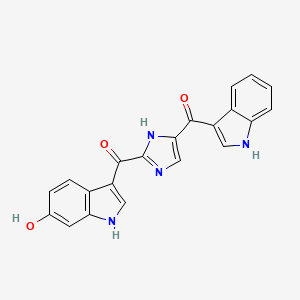

- El compuesto tiene un peso molecular de 370.36 g/mol y la estructura química se muestra a continuación: !PK4C9 Chemical Structure

PK4C9: , es un compuesto de molécula pequeña que se une a un objetivo específico de ARN llamado .

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para PK4C9 no están ampliamente documentadas en la literatura disponible. se sintetiza mediante procesos químicos.

- Para la producción industrial, se necesitarían más investigación y desarrollo para optimizar la síntesis a gran escala.

Análisis De Reacciones Químicas

- PK4C9 participa en la modulación del empalme del ARN, que es un tipo específico de reacción química.

- Los reactivos y condiciones comunes utilizados en su síntesis no se informan explícitamente, pero investigaciones adicionales podrían revelar más detalles.

- El producto principal formado a partir de la interacción de PK4C9 con TSL2 es la promoción de las conformaciones de bucle triloop, lo que lleva a un empalme mejorado de E7.

Aplicaciones Científicas De Investigación

- La aplicación principal de PK4C9 radica en la modulación del empalme del ARN .

- Tiene implicaciones potenciales en la investigación de la atrofia muscular espinal (AME) , ya que afecta al gen SMN2 .

- Estudios adicionales pueden explorar su uso en otras áreas de la biología, la medicina y la industria.

Mecanismo De Acción

- Es probable que PK4C9 ejerza sus efectos uniéndose al sitio de empalme 5' del exón 7 de SMN2.

- Los estudios de RMN y dinámica molecular sugieren que PK4C9 mejora la accesibilidad de este sitio de empalme al estabilizar una estructura de bucle triloop de TSL2 .

Comparación Con Compuestos Similares

- La singularidad de PK4C9 radica en su interacción específica con TSL2 y su papel en la modulación del empalme del ARN.

- No se enumeran explícitamente compuestos similares, pero investigaciones adicionales podrían identificar moléculas relacionadas.

Actividad Biológica

Homocarbonyltopsentin, also known as PK4C9, is a marine-derived natural product that has garnered attention for its potential therapeutic applications, particularly in the context of spinal muscular atrophy (SMA). This compound is notable for its ability to modulate RNA splicing, specifically targeting the SMN2 gene, which plays a crucial role in the production of the Survival Motor Neuron (SMN) protein. The following sections will detail the biological activity of this compound, supported by data tables and research findings.

This compound acts primarily by binding to specific RNA structures within the SMN2 gene, particularly the TSL2 stem-loop structure located at the 5' splice site of exon 7 (E7). This binding facilitates a conformational change in the RNA structure, promoting increased inclusion of E7 during splicing. The resulting increase in functional SMN protein levels is critical for therapeutic strategies aimed at treating SMA.

Key Findings

- Splicing Enhancement : In vitro studies demonstrate that treatment with this compound leads to significant increases in E7 inclusion:

- Cytotoxicity : Importantly, this compound exhibited low cytotoxicity across various cell lines, making it a promising candidate for further development .

- Mechanistic Insights : High-resolution NMR and molecular modeling studies indicate that this compound stabilizes specific RNA conformations conducive to splicing. This interaction is crucial for its efficacy as a splicing modifier .

Data Table: E7 Inclusion Rates

| Treatment Condition | Cell Type | E7 Inclusion (%) | Concentration (μM) | EC50 (μM) |

|---|---|---|---|---|

| DMSO Control | HeLa | ~29% | - | - |

| This compound | HeLa | 72% | 40 | 25 |

| DMSO Control | SMA Fibroblasts | ~56% | - | - |

| This compound | SMA Fibroblasts | 97% | 40 | - |

Case Study 1: Efficacy in SMA Models

A study conducted on fibroblast cell lines derived from SMA patients demonstrated that this compound significantly enhanced E7 splicing compared to control treatments. The results indicated:

- A remarkable increase in E7 inclusion (up to 97%) after treatment with this compound for 24 hours.

- A corresponding decrease in E7-excluding isoforms, confirming the compound's role in promoting beneficial splicing outcomes .

Case Study 2: Structural Analogues

Research on structural analogues of this compound revealed that modifications affecting TSL2 binding directly correlated with reduced splicing activity. This highlights the importance of the compound's interaction with RNA structures for its biological function .

Propiedades

IUPAC Name |

[2-(6-hydroxy-1H-indole-3-carbonyl)-1H-imidazol-5-yl]-(1H-indol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O3/c26-11-5-6-13-15(9-23-17(13)7-11)20(28)21-24-10-18(25-21)19(27)14-8-22-16-4-2-1-3-12(14)16/h1-10,22-23,26H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCVQVIMGSWRLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.